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molecular formula C10H11NO2 B1317746 4-Methoxy-1-methylindolin-2-one CAS No. 7699-21-0

4-Methoxy-1-methylindolin-2-one

Cat. No. B1317746
M. Wt: 177.2 g/mol
InChI Key: QRGVWBMIQHILSZ-UHFFFAOYSA-N
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Patent
US08778972B2

Procedure details

To a solution of potassium bromide (3986 mg, 33.5 mmol) in water (26.5 ml) was added bromine (0.863 ml, 16.75 mmol). A separate flask containing 4-methoxy-1-methyl-1H-indole (900 mg, 5.58 mmol) was charged with t-butanol (20.00 ml) and water (20.0 ml). To this flask was added 22.5 mL of bromine solution dropwise. The mixture was permitted to stir for approximately 30 minutes and then was neutralized with saturated aqueous sodium bicarbonate and quenched with saturated aqueous sodium thiosulfate. The reaction was then diluted with dichloromethane and saturated aqueous sodium bicarbonate and the layers were separated. The aqueous layer was extracted two additional times with dichloromethane and the organic layers were combined, dried over anhydrous sodium sulfate, filtered, and concentrated. The resulting residue was dissolved in 50 mL EtOH and 5 mL of AcOH. The solution was then charged with 10% palladium on carbon (1.2 g, 1.13 mmol). The atmosphere over the reaction mixture was evacuated and the reaction was placed under an atmosphere of hydrogen gas via a balloon. The reaction was stirred for 18 hours. The reaction mixture was then filtered through a plug of Celite® and the filtrate was then concentrated to approximately 25% of its original volume. The reaction was then diluted with dichloromethane and saturated aqueous sodium bicarbonate and the layers were separated. The aqueous layer was extracted two additional times with dichloromethane and the organic layers were combined, dried over anhydrous sodium sulfate, filtered, and concentrated. The resulting residue was purified by silica gel flash chromatography (ethyl acetate-heptane, 0 to 60%) to afford 4-methoxy-1-methyl-1,3-dihydro-indol-2-one; MS: (ES+) m/z 178.0 (M+H)+.
Quantity
3986 mg
Type
reactant
Reaction Step One
Quantity
0.863 mL
Type
reactant
Reaction Step One
Name
Quantity
26.5 mL
Type
solvent
Reaction Step One
Quantity
900 mg
Type
reactant
Reaction Step Two
Quantity
22.5 mL
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Quantity
1.2 g
Type
catalyst
Reaction Step Five
Name
Quantity
20 mL
Type
solvent
Reaction Step Six
Quantity
20 mL
Type
solvent
Reaction Step Six

Identifiers

REACTION_CXSMILES
[Br-].[K+].BrBr.[CH3:5][O:6][C:7]1[CH:15]=[CH:14][CH:13]=[C:12]2[C:8]=1[CH:9]=[CH:10][N:11]2[CH3:16].C(=O)(O)[O-:18].[Na+]>O.[Pd].C(O)(C)(C)C>[CH3:5][O:6][C:7]1[CH:15]=[CH:14][CH:13]=[C:12]2[C:8]=1[CH2:9][C:10](=[O:18])[N:11]2[CH3:16] |f:0.1,4.5|

Inputs

Step One
Name
Quantity
3986 mg
Type
reactant
Smiles
[Br-].[K+]
Name
Quantity
0.863 mL
Type
reactant
Smiles
BrBr
Name
Quantity
26.5 mL
Type
solvent
Smiles
O
Step Two
Name
Quantity
900 mg
Type
reactant
Smiles
COC1=C2C=CN(C2=CC=C1)C
Step Three
Name
Quantity
22.5 mL
Type
reactant
Smiles
BrBr
Step Four
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C([O-])(O)=O.[Na+]
Step Five
Name
Quantity
1.2 g
Type
catalyst
Smiles
[Pd]
Step Six
Name
Quantity
20 mL
Type
solvent
Smiles
O
Name
Quantity
20 mL
Type
solvent
Smiles
C(C)(C)(C)O

Conditions

Stirring
Type
CUSTOM
Details
to stir for approximately 30 minutes
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
quenched with saturated aqueous sodium thiosulfate
ADDITION
Type
ADDITION
Details
The reaction was then diluted with dichloromethane and saturated aqueous sodium bicarbonate
CUSTOM
Type
CUSTOM
Details
the layers were separated
EXTRACTION
Type
EXTRACTION
Details
The aqueous layer was extracted two additional times with dichloromethane
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over anhydrous sodium sulfate
FILTRATION
Type
FILTRATION
Details
filtered
CONCENTRATION
Type
CONCENTRATION
Details
concentrated
DISSOLUTION
Type
DISSOLUTION
Details
The resulting residue was dissolved in 50 mL EtOH
CUSTOM
Type
CUSTOM
Details
The atmosphere over the reaction mixture was evacuated
STIRRING
Type
STIRRING
Details
The reaction was stirred for 18 hours
Duration
18 h
FILTRATION
Type
FILTRATION
Details
The reaction mixture was then filtered through a plug of Celite®
CONCENTRATION
Type
CONCENTRATION
Details
the filtrate was then concentrated to approximately 25% of its original volume
ADDITION
Type
ADDITION
Details
The reaction was then diluted with dichloromethane and saturated aqueous sodium bicarbonate
CUSTOM
Type
CUSTOM
Details
the layers were separated
EXTRACTION
Type
EXTRACTION
Details
The aqueous layer was extracted two additional times with dichloromethane
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over anhydrous sodium sulfate
FILTRATION
Type
FILTRATION
Details
filtered
CONCENTRATION
Type
CONCENTRATION
Details
concentrated
CUSTOM
Type
CUSTOM
Details
The resulting residue was purified by silica gel flash chromatography (ethyl acetate-heptane, 0 to 60%)

Outcomes

Product
Details
Reaction Time
30 min
Name
Type
product
Smiles
COC1=C2CC(N(C2=CC=C1)C)=O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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